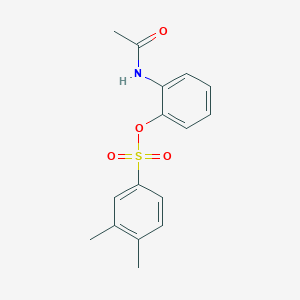![molecular formula C17H18N2O2S B272752 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B272752.png)
1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole, also known as TBPS, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the gamma-aminobutyric acid (GABA) type A receptor, which is a major inhibitory neurotransmitter in the central nervous system. TBPS has been used to study the role of GABA receptors in various physiological and pathological conditions, including anxiety, epilepsy, and drug addiction.
Mecanismo De Acción
1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole acts as a competitive antagonist of the GABA type A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of GABA in the central nervous system. By binding to the receptor and preventing the binding of GABA, 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole blocks the inhibitory effects of GABA and enhances neuronal excitability. This mechanism of action has been used to study the role of GABA receptors in various physiological and pathological conditions.
Biochemical and physiological effects:
1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole has been shown to have a number of biochemical and physiological effects, including the modulation of GABA receptor function, the enhancement of neuronal excitability, and the induction of seizures in animal models. 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole has also been shown to have anxiogenic effects in animal models, suggesting that it may play a role in anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole in lab experiments is its potency and selectivity as a GABA receptor antagonist, which allows for precise modulation of GABA receptor function. However, one limitation is that 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole can induce seizures at high doses, which may limit its use in certain experimental paradigms. Additionally, 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole has a relatively short half-life in vivo, which may limit its usefulness in chronic experiments.
Direcciones Futuras
There are several future directions for research on 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole and GABA receptors. One direction is to investigate the role of GABA receptors in the development and maintenance of drug addiction, and to explore the potential of GABA receptor modulation as a therapeutic strategy for addiction. Another direction is to study the role of GABA receptors in anxiety and depression, and to develop novel GABA receptor modulators with improved therapeutic efficacy and reduced side effects. Finally, further research is needed to elucidate the molecular mechanisms underlying the effects of 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole and other GABA receptor modulators, and to develop new tools for studying GABA receptor function in vivo.
Métodos De Síntesis
1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole can be synthesized by the reaction of 4-tert-butylphenylsulfonyl chloride with 1H-benzimidazole in the presence of a base such as triethylamine. The reaction yields a white crystalline solid, which can be purified by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole has been used extensively in scientific research to study the role of GABA receptors in various physiological and pathological conditions. It has been used to investigate the mechanism of action of GABA receptors, as well as the effects of GABA receptor modulation on behavior and brain function. 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole has also been used to study the role of GABA receptors in drug addiction and withdrawal, as well as in various neurological disorders such as epilepsy and anxiety.
Propiedades
Nombre del producto |
1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole |
|---|---|
Fórmula molecular |
C17H18N2O2S |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
1-(4-tert-butylphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C17H18N2O2S/c1-17(2,3)13-8-10-14(11-9-13)22(20,21)19-12-18-15-6-4-5-7-16(15)19/h4-12H,1-3H3 |
Clave InChI |
HAHNLZVLKXZQSL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272669.png)
![2-{4-[(2,4-Dichlorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272670.png)
![2-{4-[(4-Butoxy-1-naphthyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272675.png)

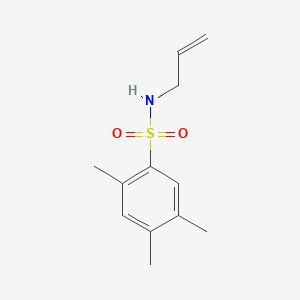
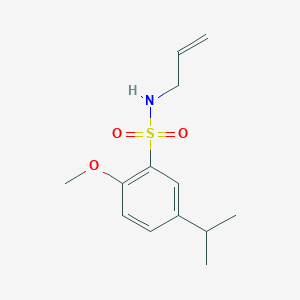
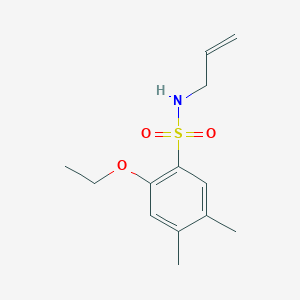
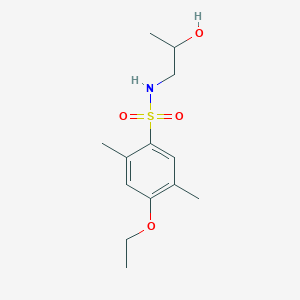
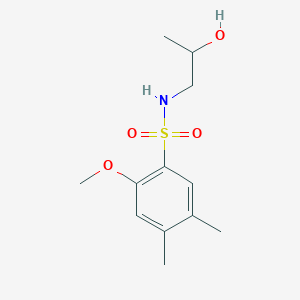

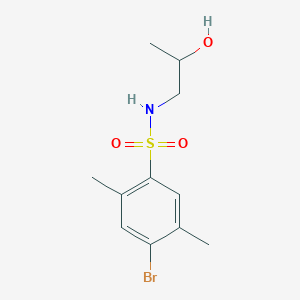
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B272761.png)
![2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272773.png)
